
1-Aminopyrene
Overview
Description
1-Aminopyrene is an organic compound with the molecular formula C₁₆H₁₁N. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features an amino group attached to the first carbon of the pyrene ring system. This compound is known for its yellow-green crystalline appearance and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminopyrene can be synthesized through several methods. One common approach involves the nitration of pyrene to form 1-nitropyrene, followed by reduction to yield this compound. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of pyrene to this compound .
Chemical Reactions Analysis
Types of Reactions
1-Aminopyrene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Further reduction can lead to the formation of pyrene derivatives with multiple amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are often employed
Major Products
Oxidation: Nitro- and hydroxyl-pyrene derivatives.
Reduction: Polyamino-pyrene derivatives.
Substitution: Halogenated and sulfonated pyrene derivatives
Scientific Research Applications
Toxicological Studies
1-Aminopyrene is primarily studied for its toxicological effects, particularly in relation to skin and respiratory health.
- Phototoxicity : Research indicates that 1-AP exhibits significant phototoxic effects when exposed to UV radiation. A study involving human keratinocyte cell lines demonstrated that UV-A irradiation of 1-AP resulted in nearly complete cell death at certain concentrations, highlighting its potential as a hazardous compound in environments with UV exposure .
- Environmental Toxicity : The ecotoxicological impact of 1-AP has been evaluated in various studies. For instance, the presence of humic acid was shown to influence the toxicity of 1-AP under solar irradiation conditions, suggesting that environmental factors can modulate its harmful effects on microbial communities .
Biochemical Applications
This compound has been investigated for its role as a biomarker and its interactions with biological systems.
- Biomarker for Exposure : 1-AP is a significant metabolite of pyrene and is used as a biomarker for PAH exposure in humans. Its detection in biological samples can indicate exposure to environmental pollutants, making it valuable in epidemiological studies .
- Aryl Hydrocarbon Receptor (AhR) Activation : Recent findings have shown that 1-AP activates the AhR pathway, which plays a crucial role in cellular responses to environmental toxins. This activation has implications for understanding chronic kidney disease (CKD), as it mediates renal fibrosis through upregulation of target genes like CYP1A1 and CYP1A2 .
Medicinal Chemistry
The compound's interaction with biological systems opens avenues for therapeutic applications.
- Potential Therapeutic Target : The modulation of AhR by 1-AP suggests that it may be targeted for therapeutic interventions in diseases like CKD. Flavonoids have been shown to mitigate the effects of 1-AP on AhR activation, indicating a potential pathway for treatment strategies .
Case Study 1: Phototoxic Effects on Human Keratinocytes
In an experiment assessing the effects of UV-A irradiated 1-AP on HaCaT cells (human keratinocyte cell line), it was found that exposure resulted in significant inhibition of cell proliferation and high mortality rates among treated cells. This underscores the need for caution regarding exposure to PAHs in UV-rich environments .
Case Study 2: Environmental Impact Assessment
A study focusing on the ecotoxicity of 1-AP revealed that its toxicity is enhanced under light conditions, particularly when interacting with humic substances. The study documented microbial inhibition at varying concentrations of 1-AP, emphasizing the compound's potential ecological risk .
Data Tables
Mechanism of Action
The mechanism of action of 1-aminopyrene involves its interaction with biological molecules, primarily through its amino group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids, affecting their function and structure. The compound’s fluorescent properties also enable it to act as a probe in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyrene
- 3-Aminopyrene
- 1-Hydroxypyrene
- 1-Nitropyrene
Uniqueness
1-Aminopyrene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other aminopyrene derivatives. Its position-specific amino group allows for targeted interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Biological Activity
1-Aminopyrene (1-AP) is a significant environmental contaminant and a metabolite of the mutagenic compound 1-nitropyrene. Research on its biological activity has revealed its potential roles in mutagenesis, carcinogenesis, and its interaction with various biological systems. This article consolidates findings from diverse studies to illustrate the biological effects of 1-AP, including its mechanisms of action, cellular interactions, and implications for human health.
This compound is an aromatic amine that can be formed through the metabolic reduction of nitro-substituted polycyclic aromatic hydrocarbons. It is primarily encountered in environments contaminated by combustion processes, such as vehicle emissions and industrial activities.
1-AP exerts its biological effects primarily through its interaction with the aryl hydrocarbon receptor (AhR) and the formation of DNA adducts. These mechanisms are crucial in understanding its mutagenic potential.
Aryl Hydrocarbon Receptor Activation
Research indicates that 1-AP activates AhR, which subsequently regulates the expression of various genes involved in xenobiotic metabolism. In a study involving NRK-52E cells, it was found that exposure to 1-AP led to significant up-regulation of AhR target genes such as CYP1A1, CYP1A2, and CYP1B1, suggesting a role in renal fibrosis and chronic kidney disease (CKD) .
DNA Adduct Formation
One of the critical pathways through which 1-AP induces genotoxicity is by forming DNA adducts. The primary adduct identified is N-(deoxyguanosin-8-yl)-1-aminopyrene ([AP]dG), which has been shown to cause mutations during DNA replication . The formation of these adducts is enhanced under light irradiation conditions, leading to increased mutagenic activity .
In Vitro Studies
In vitro studies have demonstrated that 1-AP can induce cytotoxic effects in various cell lines. For instance, NRK-52E cells exposed to increasing concentrations of 1-AP showed a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be around 10 nM after 24 hours of exposure .
Phototoxicity
The photochemical transformation of 1-AP under UV light has been extensively studied. Upon irradiation, 1-AP undergoes oxidation to form several photoproducts, some of which exhibit higher genotoxicity than the parent compound itself. This transformation can lead to enhanced DNA damage due to the formation of reactive intermediates capable of binding covalently to DNA .
Ecotoxicological Impact
The ecotoxicological effects of 1-AP have also been evaluated in aquatic systems. Humic acids present in these ecosystems can influence the toxicity of 1-AP by altering its bioavailability and interaction with microbial communities. Studies have shown that exposure to humic acids can inhibit microbial mineralization processes when combined with 1-AP, indicating potential ecological consequences .
Case Studies and Clinical Implications
Recent clinical studies have highlighted the correlation between serum levels of 1-AP and renal function markers such as creatinine clearance in patients with CKD. The findings suggest that monitoring 1-AP levels could provide insights into renal health and disease progression .
Summary Table: Biological Effects of this compound
Biological Activity | Mechanism | Outcome |
---|---|---|
AhR Activation | Gene regulation | Up-regulation of CYP enzymes; implicated in renal fibrosis |
DNA Adduct Formation | Covalent binding | Mutagenicity; formation of [AP]dG adducts |
Cytotoxicity | Cell viability reduction | Dose-dependent effects observed in NRK-52E cells |
Phototoxicity | Light-induced transformation | Increased genotoxicity from photoproducts |
Q & A
Basic Research Questions
Q. How can 1-aminopyrene be utilized as a biomarker for diesel exhaust exposure, and what methodological considerations are critical for validating its reliability in environmental monitoring?
- Methodological Answer : Urinary this compound is validated as a biomarker through correlation studies with personal exposure metrics like elemental carbon (EC) and soot. Researchers should:
- Quantify this compound in urine using liquid chromatography-mass spectrometry (LC-MS) to ensure sensitivity .
- Adjust for confounding factors (e.g., smoking status, alcohol consumption) using multivariate regression models to isolate diesel-specific exposure .
- Validate correlations with mutagenicity assays (e.g., Ames test) to confirm biological relevance .
Q. What experimental protocols are recommended for assessing the photochemical stability of this compound in environmental or synthetic systems?
- Methodological Answer :
- Conduct photodegradation studies under controlled UVA/UVB irradiation using LC-QTOF-MS to identify photoproducts (e.g., hydroxylated derivatives) .
- Monitor reaction kinetics via absorbance spectroscopy and compare degradation rates in aqueous vs. organic solvents .
- Pair with computational modeling (e.g., density functional theory) to predict reactive intermediates and degradation pathways .
Q. How can researchers address contradictions in mutagenicity data for this compound across different experimental models?
- Methodological Answer :
- Compare mutagenic outcomes in bacterial (e.g., Salmonella TA98 strain) vs. mammalian cell systems to assess species-specific DNA adduct formation .
- Analyze adduct structures (e.g., N-(deoxyguanosin-8-yl)-1-aminopyrene) via NMR or X-ray crystallography to clarify stereochemical influences on mutagenesis .
- Control for metabolic activation differences by using S9 liver homogenates in in vitro assays .
Advanced Research Questions
Q. What strategies are effective for integrating this compound into metal-organic frameworks (MOFs) for photocatalytic applications, and how can performance be optimized?
- Methodological Answer :
- Synthesize porphyrin-based MOFs via solvothermal methods, using this compound as a ligand to enhance charge separation efficiency .
- Characterize photocatalytic activity using hydrogen evolution reaction (HER) assays under visible light .
- Optimize MOF porosity via BET surface area analysis to maximize substrate diffusion and active site accessibility .
Q. How can researchers design studies to resolve conflicting data on the role of this compound in charge-transfer interactions with polymers like PIM-1?
- Methodological Answer :
- Perform titration experiments with PIM-1 and this compound in dichloromethane, monitoring gelation kinetics and color changes indicative of charge transfer .
- Use FTIR and Raman spectroscopy to identify binding sites and confirm π-π stacking or hydrogen bonding .
- Compare interaction strengths with structurally similar compounds (e.g., 1-nitropyrene) to isolate electronic effects .
Q. What advanced analytical techniques are recommended for quantifying trace this compound-DNA adducts in biological samples?
- Methodological Answer :
- Employ accelerator mass spectrometry (AMS) for ultra-sensitive detection of adducts at sub-femtomole levels .
- Validate adduct specificity using immunoaffinity chromatography with monoclonal antibodies targeting N-(deoxyguanosin-8-yl)-1-aminopyrene .
- Cross-validate with [32P]-postlabeling assays to ensure reproducibility across platforms .
Q. Methodological and Data Analysis Considerations
Q. How should researchers approach the synthesis of high-purity this compound for reproducible experimental outcomes?
- Methodological Answer :
- Purify crude this compound via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol .
- Verify purity (>98%) using HPLC with UV detection at 254 nm and confirm identity via [1H NMR] (δ 6.8–8.3 ppm for aromatic protons) .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Apply benchmark dose (BMD) modeling to estimate threshold levels for mutagenic effects .
- Use mixed-effects models to account for inter-individual variability in metabolic activation pathways .
- Perform sensitivity analyses to assess robustness against outliers or non-linear exposure gradients .
Q. Ethical and Safety Guidelines
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
Properties
IUPAC Name |
pyren-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVWKHVRBDQPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Record name | 1-AMINOPYRENE | |
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DSSTOX Substance ID |
DTXSID3040932 | |
Record name | 1-Aminopyrene | |
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Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-aminopyrene appears as colorless crystals. Yellow needles from hexane, melting point 117-118 °C., Insoluble in water (0.576 mg/L at 25 deg C); [ChemIDplus] Colorless or yellow solid; [CAMEO] Yellow or green powder; [MSDSonline], Solid | |
Record name | 1-AMINOPYRENE | |
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Vapor Pressure |
0.00000016 [mmHg] | |
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CAS No. |
1606-67-3, 64990-23-4 | |
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Record name | Pyren-1-ylamine | |
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Record name | 1-AMINOPYRENE | |
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Melting Point |
243 to 244 °F (NTP, 1992), 115 - 117 °C | |
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